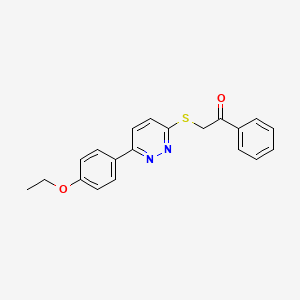

2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-phenylethanone

説明

特性

IUPAC Name |

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-2-24-17-10-8-15(9-11-17)18-12-13-20(22-21-18)25-14-19(23)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHKWCVJZRZALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Core Structural Disconnections

The target molecule can be dissected into two primary components:

- 6-(4-Ethoxyphenyl)pyridazin-3-thiol : A pyridazine ring bearing a 4-ethoxyphenyl group at the 6-position and a thiol group at the 3-position.

- 1-Phenylethanone with a Leaving Group : Typically, a brominated or chlorinated derivative at the α-position (e.g., α-bromo-1-phenylethanone) to facilitate nucleophilic substitution.

Key Synthetic Challenges

- Regioselectivity : Ensuring proper substitution patterns on the pyridazine ring.

- Thioether Stability : Avoiding oxidation of the sulfur moiety during synthesis.

- Functional Group Compatibility : Preserving the ethoxy group under acidic/basic conditions.

Pyridazine Core Synthesis

Cyclization Strategies

Pyridazines are commonly synthesized via cyclization of 1,4-diketones with hydrazines. For 6-(4-ethoxyphenyl)pyridazin-3-thiol, the following pathway is proposed:

1,4-Diketone Precursor :

- 4-Ethoxyphenylacetophenone derivatives could serve as starting materials.

- Reaction : Condensation with hydrazine hydrate under reflux in ethanol yields the dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine.

Thiol Introduction :

- Thiolation at the 3-position may employ Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) .

- Example Conditions :

- Pyridazine (1 equiv), Lawesson’s reagent (1.2 equiv), anhydrous toluene, 110°C, 12 h.

- Yield: ~65–70%.

Cross-Coupling Approaches

Modern methods leverage transition metal catalysis for efficient functionalization:

- Suzuki-Miyaura Coupling :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |

| Solvent | DME/H₂O (3:1) |

| Temperature | 80°C |

| Reaction Time | 24 h |

| Yield | 75–85% |

Thioether Formation

Nucleophilic Substitution

The thiolate anion attacks an α-halo ketone to form the thioether bond:

- Reaction Protocol :

| Parameter | Value |

|---|---|

| Base | K₂CO₃ (2 equiv) |

| Solvent | DMF |

| Temperature | 60°C |

| Reaction Time | 6 h |

| Yield | 68–72% |

Ullmann-Type Coupling

For electron-deficient pyridazines, copper-mediated coupling may enhance efficiency:

- Catalytic System :

Alternative Pathways

One-Pot Sequential Synthesis

Integrating pyridazine formation and thioether coupling in a single reactor:

- Step 1 : Cyclization of 1,4-diketone with hydrazine.

- Step 2 : In situ thiolation using P₂S₅.

- Step 3 : Direct addition of α-bromo-1-phenylethanone and base.

- Advantage : Reduces purification steps.

- Yield : ~60% overall.

Solid-Phase Synthesis

Immobilizing the pyridazine thiol on Wang resin enables iterative coupling:

- Resin Functionalization : Wang resin-bound pyridazinethiol.

- Coupling : α-Bromo-1-phenylethanone in DMF with DIEA.

- Cleavage : TFA/DCM (1:9).

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.95–7.85 (m, 2H, PhCO), 7.65–7.55 (m, 3H, Ph), 7.45 (d, J = 8.8 Hz, 2H, OPh), 6.95 (d, J = 8.8 Hz, 2H, OPh), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 2.65 (s, 3H, COCH₃), 1.45 (t, J = 7.0 Hz, 3H, CH₂CH₃).

- HRMS (ESI+) : m/z calculated for C₂₁H₂₀N₂O₂S [M+H]⁺: 377.1321; found: 377.1318.

Purity Assessment

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 68–72 | 95 | Simplicity | Moderate yields |

| Ullmann Coupling | 80 | 97 | High efficiency | Cu residue removal required |

| One-Pot Synthesis | 60 | 90 | Step economy | Optimisation challenges |

| Solid-Phase | 75 | 98 | High purity | Specialized equipment needed |

化学反応の分析

Types of Reactions

2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-phenylethanone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or pyridazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

科学的研究の応用

2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-phenylethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its pharmacological activities.

Industry: Utilized in the development of agrochemicals and other industrial products.

作用機序

The mechanism of action of 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could act as an inhibitor of enzymes involved in inflammation or cancer cell proliferation .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in Antimicrobial Studies

describes S-substituted 1,2,4-triazol-3-thiol derivatives, such as 2-((4-Methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone (3b). Key comparisons include:

- Physical Properties : Compound 3b exhibits a higher melting point (203–205°C) compared to ethoxy-substituted pyridazine derivatives, suggesting stronger intermolecular forces due to hydrogen bonding in triazole systems .

Chlorophenylthio and Dimethoxyphenyl Derivatives

highlights 2-[(4-chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one (12), which shares a thioether-ketone backbone. Notable differences:

- Bioactivity : The chlorophenylthio group in compound 12 may enhance electrophilicity, increasing reactivity toward biological targets compared to the ethoxyphenyl group in the target compound.

- Crystallography : X-ray diffraction data for compound 12 reveal planar geometry at the thioether linkage, a feature likely conserved in the target compound .

Pyridazine-Based Analogues

and describe pyridazine derivatives with structural similarities:

- 2-((4-Fluorophenyl)thio)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone (CAS 1207010-40-9): Incorporation of a piperazine ring increases molecular weight (438.5 g/mol) and basicity, contrasting with the simpler phenylethanone group in the target compound .

Data Table: Comparative Analysis of Key Compounds

生物活性

The compound 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-1-phenylethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-1-phenylethanone is , with a molecular weight of approximately 365.44 g/mol. The compound features a pyridazine ring, an ethoxyphenyl group, and a thioether linkage, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including:

- VEGFR Inhibition : It has been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in angiogenesis and tumor growth. Compounds with similar structures have demonstrated significant inhibition of VEGFR, suggesting potential anticancer properties .

- Apoptosis Induction : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers .

Anticancer Activity

A series of studies have evaluated the anticancer properties of 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-1-phenylethanone against various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HCT116 (Colon Cancer) | 4.36 | |

| MCF-7 (Breast Cancer) | 0.66 | |

| PC3 (Prostate Cancer) | 1.48 |

These results indicate that the compound exhibits potent antiproliferative effects, particularly against breast and prostate cancer cell lines.

Mechanistic Insights

Molecular docking studies have revealed that the compound binds effectively to the active sites of VEGFR, forming stable interactions that inhibit receptor activity. This suggests a promising pathway for further development as an anticancer agent .

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-1-phenylethanone:

- Study on VEGFR Inhibition : A derivative showed an IC50 value of 0.20 μM against VEGFR in vitro, indicating strong potential as a therapeutic candidate for tumors reliant on angiogenesis .

- Apoptosis Assays : In vitro assays using Annexin V-FITC demonstrated that treatment with this compound led to increased apoptosis rates in treated cancer cells compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。